Cas no 1251674-31-3 (1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide)
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1251674-31-3x500.png)
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
- 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide
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- インチ: 1S/C25H24N6O2/c32-24(28-17-18-6-4-12-26-16-18)20-10-14-31(15-11-20)23-21(9-5-13-27-23)25-29-22(30-33-25)19-7-2-1-3-8-19/h1-9,12-13,16,20H,10-11,14-15,17H2,(H,28,32)
- InChIKey: AGFKMUAUAIUFNB-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NC=CC=C2C2ON=C(C3=CC=CC=C3)N=2)CCC(C(NCC2=CC=CN=C2)=O)CC1
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-3948-4mg |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide |
1251674-31-3 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-3948-3mg |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide |
1251674-31-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-3948-5μmol |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide |
1251674-31-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-3948-10μmol |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide |
1251674-31-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-3948-10mg |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide |
1251674-31-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-3948-5mg |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide |
1251674-31-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-3948-2μmol |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide |
1251674-31-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-3948-1mg |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide |
1251674-31-3 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-3948-2mg |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide |
1251674-31-3 | 2mg |
$59.0 | 2023-09-10 |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamideに関する追加情報
Introduction to 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide (CAS No. 1251674-31-3)
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide (CAS No. 1251674-31-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic molecules that incorporate multiple nitrogen-containing rings, which are well-known for their role in modulating various biological pathways. The presence of a pyridine core, combined with a piperidine moiety and an oxadiazole ring, makes this molecule a promising candidate for further exploration in drug discovery and development.
The chemical structure of 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide exhibits a high degree of complexity, which is reflected in its multifaceted interactions with biological targets. The pyridine and piperidine rings are known to be privileged scaffolds in medicinal chemistry, often serving as key pharmacophores in small-molecule drugs. The oxadiazole component, on the other hand, is recognized for its ability to engage with biological systems through hydrogen bonding and hydrophobic interactions. This structural arrangement suggests that the compound may exhibit a range of pharmacological effects, depending on its binding affinity to specific proteins or enzymes.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target complex diseases such as cancer, inflammation, and neurodegenerative disorders. The structural features of 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin)-3 -yl)methyl]piperidine -4-carboxamide make it an attractive candidate for further investigation in these areas. For instance, the pyridine moiety has been shown to interact with ATP-binding sites in kinases and other enzymes involved in signal transduction pathways. Similarly, the piperidine ring can modulate G-protein coupled receptors (GPCRs), which are critical targets for drugs that treat conditions such as hypertension and depression.
The oxadiazole ring is particularly noteworthy due to its presence in several bioactive molecules that have demonstrated efficacy in preclinical studies. This heterocycle has been reported to exhibit anti-inflammatory, antiviral, and anticancer properties by inhibiting key enzymes and transcription factors. The incorporation of a phenyl group into the oxadiazole ring further enhances its potential by increasing lipophilicity and improving cell membrane permeability. These structural attributes collectively contribute to the compound's potential as a lead molecule for drug development.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules to biological targets with remarkable accuracy. Molecular docking studies have been performed on 1-[3-(3 -phenyl -1 ,2 ,4 - oxadiazol -5 - yl ) py ridin -2 - yl ] -N-[( py ridin e)- 3 - yl ) methyl ] piper id ine - 4 - carbox amide using various protein structures obtained from public databases. These simulations have revealed that the compound can effectively bind to several therapeutic targets, including kinases, proteases, and ion channels. Notably, the interactions between the pyridine, piperidine, and oxadiazole moieties with these targets are consistent with known pharmacophoric patterns that are associated with biological activity.
In addition to computational studies, experimental investigations have also provided valuable insights into the biological properties of this compound. In vitro assays have demonstrated that 1-[3-(3 -phen y l - 1 ,2 ,4 - ox adia z ol -5 - yl ) py ridi n e - 2 - yl ] -N-[( py ridi ne ) - 3 - yl ) methyl ] piper id ine - 4 - carbox amide exhibits inhibitory activity against several enzymes implicated in disease pathogenesis. For example, preliminary data suggest that the compound may inhibit Janus kinases (JAKs), which are overactive in autoimmune diseases such as rheumatoid arthritis. Furthermore, it has shown promise in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are frequently dysregulated in cancer cells.
The potential therapeutic applications of this compound extend beyond oncology and immunology. Research has indicated that it may also have utility in treating neurological disorders by modulating neurotransmitter receptors or by interacting with intracellular signaling pathways involved in neuroprotection. The ability of the pyridine, piperidine, and oxadiazole moieties to engage with multiple biological targets suggests broad-spectrum activity that could be leveraged for the treatment of multifactorial diseases.
Given its promising preclinical profile,1-[3-(3 phen y l - 1 ,2 ,4 ox adia z ol -5 yl ) py ridi n e 2 yl ] N[( py ridi ne ) 3 yl ) methyl ] piper id ine 4 carbox amide represents an exciting avenue for further exploration in drug discovery programs. Future studies should focus on optimizing its chemical structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential side effects. Additionally, molecular probes based on this scaffold could provide valuable tools for understanding disease mechanisms at the molecular level.
The integration of high-throughput screening (HTS) technologies with advanced computational methods will accelerate the identification of novel derivatives with improved pharmacological profiles. By leveraging structure-based drug design approaches, researchers can systematically modify key functional groups within this molecule while maintaining its core pharmacophoric features, thereby generating libraries of compounds optimized for specific therapeutic applications.
In conclusion,1-[( phen y l ox adia z ol py ridine piper id ine carbox am ide) CAS No .12516743133 stands out as a structurally complex yet biologically relevant compound worthy of further investigation . Its unique combination o f heterocyclic moieties offers numerous possibilities f or interaction w ith biologic al targets , making it an attractive candidate f or future drug development efforts . As research continues, we can anticipate new insights into its mechanism o f action , potential therapeutic uses , an d ways t o enhance its medicinal value . p >
1251674-31-3 (1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide) 関連製品
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